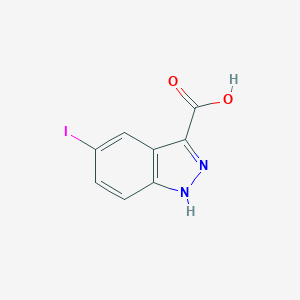![molecular formula C7H5ClN2O B173738 5-クロロ-1H-ピロロ[2,3-c]ピリジン-2(3H)-オン CAS No. 136888-17-0](/img/structure/B173738.png)
5-クロロ-1H-ピロロ[2,3-c]ピリジン-2(3H)-オン
説明
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .科学的研究の応用
がん治療
「5-クロロ-1H-ピロロ[2,3-c]ピリジン-2(3H)-オン」とその誘導体は、がん治療の可能性を示しています。 これらの化合物は、様々な種類の腫瘍において重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)シグナル伝達経路を阻害することが発見されています . FGFRファミリーメンバーのエクソンにおける増幅、融合、またはミスセンス変異によるこの経路の異常な活性化は、乳がん、肺がん、前立腺がん、膀胱がん、肝臓がんなどのいくつかの癌の進行と発達に関連しています .
細胞増殖阻害
これらの化合物は、細胞増殖を阻害する能力を実証しています。 たとえば、「5-クロロ-1H-ピロロ[2,3-c]ピリジン-2(3H)-オン」の誘導体である化合物4hは、乳がん4T1細胞の増殖を阻害し、アポトーシスを誘導することが発見されています .
細胞遊走と浸潤の阻害
細胞増殖を阻害することに加えて、これらの化合物は細胞の遊走と浸潤も有意に阻害します。 これは、化合物4hが4T1細胞の遊走と浸潤を有意に阻害した研究で観察されました .
創薬開発
これらの化合物の低分子量は、それらを魅力的なリード化合物とし、創薬開発におけるその後の最適化に役立ちます .
誘導体の合成
「5-クロロ-1H-ピロロ[2,3-c]ピリジン-2(3H)-オン」は、様々な誘導体の合成のための出発物質として役立ちます。 これらの誘導体は、FGFR1、2、および3に対して強力な活性を示しています .
血管新生
これらの化合物が標的とするFGF-FGFR軸は、臓器の発達、細胞増殖と遊走、血管新生、およびその他のプロセスを調節するシグナル伝達経路に関与しています .
将来の方向性
The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
作用機序
Target of Action
The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . It has been suggested that the 5-position of 1H-pyrrolo[2,3-b]pyridine is close to a specific amino acid (Glycine 485 or G485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485, thereby improving the activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these signaling pathways, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
特性
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPUTMUWAOGQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597008 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-17-0 | |
| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
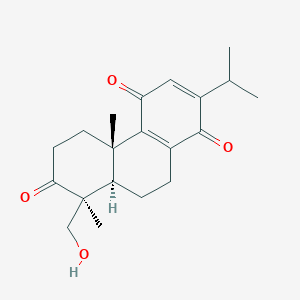
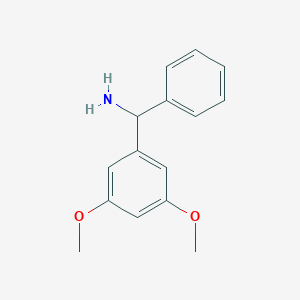

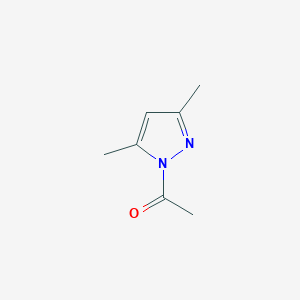
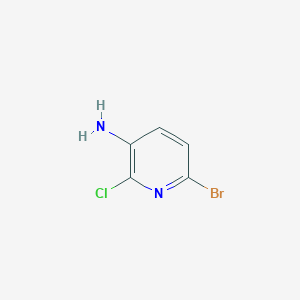

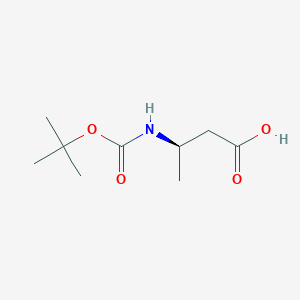
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
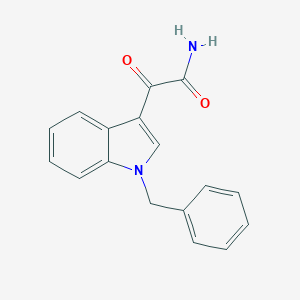
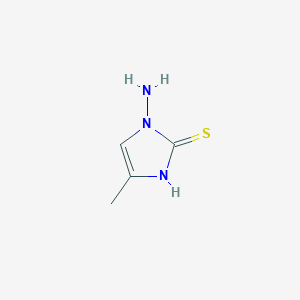

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)
